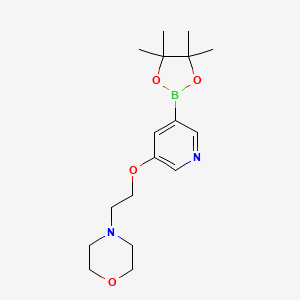

5-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

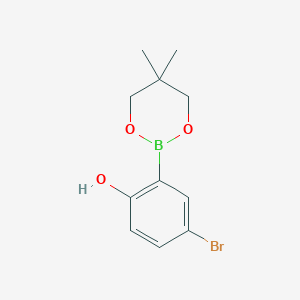

5-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester is a type of organoboron reagent. Organoboron reagents are highly valuable building blocks in organic synthesis . They are generally environmentally benign, relatively stable, and readily prepared . They are used in a variety of processes, with properties that have been tailored for application under specific conditions .

Synthesis Analysis

The synthesis of boronic esters like this compound often involves Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Protodeboronation of alkyl boronic esters, a process not well developed, has been reported to be catalyzed using a radical approach .Chemical Reactions Analysis

Boronic esters are used in various chemical reactions. For instance, the addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .Aplicaciones Científicas De Investigación

Morpholine Derivatives in Drug Discovery

Morpholine and its derivatives have been extensively studied due to their broad spectrum of pharmacological activities. These compounds are integral to various organic molecules designed for different therapeutic applications. The review by Asif and Imran (2019) highlights the importance of morpholine derivatives in medicinal chemistry, demonstrating their versatility and potential in developing novel pharmacologically active compounds (Asif & Imran, 2019).

Boronic Acid Derivatives in Materials Science

Boronic acid derivatives, including pinacol esters, are pivotal in materials science and organic synthesis due to their unique reactivity and stability. The work by Golovanov and Sukhorukov (2021) on BON (Boron–Oxygen–Nitrogen) heterocycles, which are closely related to boronic acid esters, showcases the versatility of boron-based compounds in creating new materials and their potential applications in drug design and supramolecular chemistry (Golovanov & Sukhorukov, 2021).

Hybrid Catalysts in Organic Synthesis

The compound's relevance to organic synthesis can be inferred from studies on hybrid catalysts for synthesizing complex organic structures. Parmar, Vala, and Patel (2023) discuss the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones using hybrid catalysts, highlighting the critical role of boronic acid derivatives in facilitating such reactions and their importance in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Safety and Hazards

While specific safety and hazards information for 5-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester is not available in the search results, it is generally recommended to avoid breathing dust and contact with skin and eyes when handling boronic esters. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

Mecanismo De Acción

Target of Action

The primary target of 5-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be catalyzed by ethers . Additionally, the stability of the compound as an organoboron reagent contributes to its environmental resilience

Propiedades

IUPAC Name |

4-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxyethyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-16(2)17(3,4)24-18(23-16)14-11-15(13-19-12-14)22-10-7-20-5-8-21-9-6-20/h11-13H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLKHYLOLOIXLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)

![[2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-acetonitrile, 95%](/img/structure/B6322992.png)